Stilbostemin D
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Overview
Description
Stilbostemin D is a naturally occurring compound belonging to the class of stilbenoids, which are plant phenolics containing a C6–C2–C6 unit in their structures . Stilbenoids are known for their diverse biological activities, including antioxidant, anticancer, and antimicrobial properties . This compound, specifically, has been studied for its potential neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stilbenoids, including Stilbostemin D, typically involves the coupling of appropriate benzene derivatives. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene structure . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of stilbenoids can involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the desired compounds. This method leverages the natural biosynthetic pathways of plants, which are engineered into microbial hosts . The fermentation process is optimized to maximize yield and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
Stilbostemin D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrostilbenes.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of this compound, leading to the formation of various substituted derivatives.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrostilbenes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Stilbostemin D involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress . Additionally, this compound has been shown to modulate signaling pathways involved in cell survival and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Stilbostemin D can be compared with other stilbenoids such as resveratrol, piceatannol, and pterostilbene . While all these compounds share a similar core structure, this compound is unique in its specific substitution pattern, which contributes to its distinct biological activities . For instance, resveratrol is well-known for its cardioprotective and anticancer properties, whereas this compound is particularly noted for its neuroprotective effects .
List of Similar Compounds
- Resveratrol
- Piceatannol
- Pterostilbene
- Combretastatin A-4
Properties
CAS No. |
162411-68-9 |
---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
5-[2-(2-methoxyphenyl)ethyl]-2-methylbenzene-1,3-diol |
InChI |
InChI=1S/C16H18O3/c1-11-14(17)9-12(10-15(11)18)7-8-13-5-3-4-6-16(13)19-2/h3-6,9-10,17-18H,7-8H2,1-2H3 |
InChI Key |
LLRJCKLNDNKRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1O)CCC2=CC=CC=C2OC)O |
Origin of Product |
United States |
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